

# S-1360 Binding Site on HIV Integrase: A Technical Guide

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## Compound of Interest

Compound Name: S 1360

Cat. No.: B1680365

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This technical guide provides an in-depth analysis of the binding site of S-1360, a pioneering integrase strand transfer inhibitor (INSTI), on HIV-1 integrase. S-1360, a diketo acid (DKA) bioisostere, was the first INSTI to enter clinical development. Although its development was discontinued due to a lack of in vivo efficacy, the study of its interaction with HIV integrase and the mechanisms of resistance that emerged have provided invaluable insights for the development of subsequent, highly successful INSTIs. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visualizations of the binding interactions and experimental workflows.

## S-1360 and its Interaction with the HIV Integrase Active Site

S-1360, like other diketo acid derivatives, targets the catalytic core domain (CCD) of HIV-1 integrase. The binding is centered at the enzyme's active site, a region critical for the strand transfer reaction, which involves the insertion of the viral DNA into the host genome.

The primary mechanism of action for S-1360 involves the chelation of two divalent magnesium ions ( $Mg^{2+}$ ) within the integrase active site. These metal ions are essential cofactors for the catalytic activity of integrase, coordinated by a highly conserved triad of acidic residues: Asp64, Asp116, and Glu152. By binding to these metal ions, S-1360 effectively blocks the strand

transfer step of integration. The binding of S-1360 is stabilized by interactions with key amino acid residues in the active site pocket.

## Quantitative Analysis of S-1360 Activity and Resistance

The antiviral activity of S-1360 and the impact of resistance mutations have been quantified through various in vitro assays.

**Table 1: In Vitro Activity of S-1360 against Wild-Type HIV-1**

Parameter	Value	Assay Type
IC <sub>50</sub> (Integrase Inhibition)	20 nM	Biochemical Assay
EC <sub>50</sub> (Antiviral Activity)	200 nM	Cell-based (MTT) Assay
CC <sub>50</sub> (Cytotoxicity)	12 µM	Cell-based (MTT) Assay

**Table 2: HIV-1 Integrase Mutations Conferring Resistance to S-1360**

In vitro selection studies involving the passage of HIV-1 in the presence of increasing concentrations of S-1360 led to the identification of several key mutations within the integrase catalytic domain that confer resistance. These mutations result in a significant reduction in the susceptibility of the virus to the inhibitor.

Mutation	Fold Increase in Resistance (IC <sub>50</sub> )
V72I	2- to >62-fold
L74M	2- to >62-fold
T97A	2- to >62-fold
T125K	2- to >62-fold
K156N	2- to >62-fold
S163D	2- to >62-fold
V201I	2- to >62-fold
I225M	2- to >62-fold
Additional Unspecified Mutation	2- to >62-fold

Note: The specific fold-change for each individual mutation is not detailed in the publicly available literature; the range reflects the overall findings from the primary resistance study.

## Experimental Protocols

Detailed, step-by-step protocols for the specific assays used to characterize S-1360 are not exhaustively available in the public domain. However, based on general methodologies for evaluating INSTIs, representative protocols are provided below.

### HIV-1 Integrase Strand Transfer Inhibition Assay (Biochemical)

This assay measures the ability of a compound to inhibit the strand transfer activity of recombinant HIV-1 integrase.

Materials:

- Recombinant HIV-1 Integrase
- Donor DNA (oligonucleotide mimicking the viral DNA end)

- Target DNA (oligonucleotide mimicking the host DNA)
- Assay Buffer (containing  $MgCl_2$ , DTT, and a buffering agent like HEPES)
- S-1360 (or other test compounds)
- Detection System (e.g., fluorescence or radioactivity-based)

Protocol:

- **Reaction Setup:** In a microplate, combine the assay buffer, recombinant HIV-1 integrase, and varying concentrations of S-1360.
- **Pre-incubation:** Incubate the mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
- **Initiation of Reaction:** Add the donor and target DNA oligonucleotides to the wells to initiate the strand transfer reaction.
- **Incubation:** Incubate the plate for a further period (e.g., 60-120 minutes) at 37°C to allow the integration reaction to proceed.
- **Detection:** Stop the reaction and quantify the amount of strand transfer product formed using a suitable detection method.
- **Data Analysis:** Calculate the  $IC_{50}$  value of S-1360 by plotting the percentage of inhibition against the log of the inhibitor concentration.

## MT-4 Cell-Based Anti-HIV Assay (Phenotypic)

This assay determines the antiviral activity of a compound by measuring its ability to protect MT-4 cells from HIV-1-induced cytopathic effects.

Materials:

- MT-4 cells
- HIV-1 viral stock

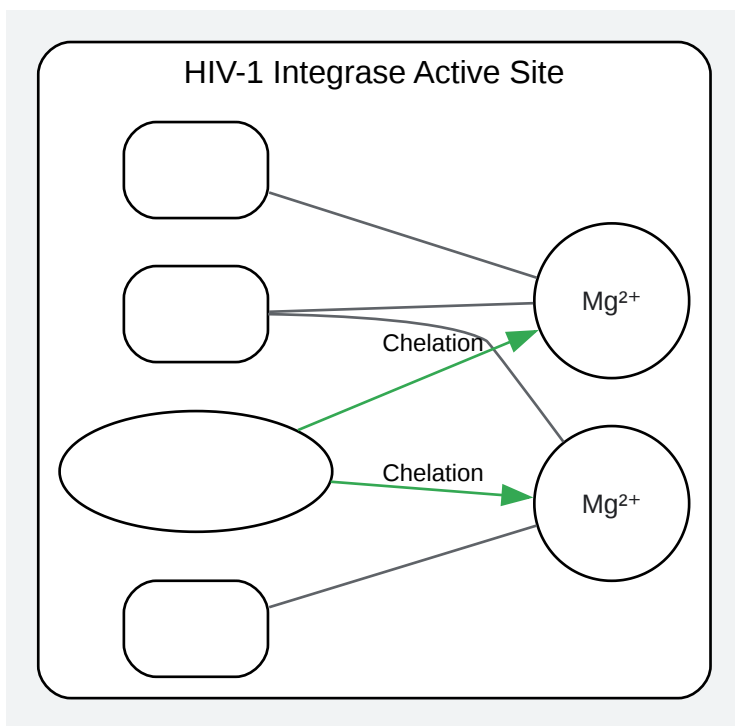
- Cell culture medium (e.g., RPMI-1640 with fetal bovine serum)
- S-1360 (or other test compounds)
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Solubilizing agent (e.g., acidified isopropanol)

#### Protocol:

- Cell Seeding: Seed MT-4 cells into a 96-well microplate at a predetermined density.
- Compound Addition: Add serial dilutions of S-1360 to the wells.
- Viral Infection: Infect the cells with a standardized amount of HIV-1. Include uninfected and untreated virus-infected controls.
- Incubation: Incubate the plate for a period of 4-5 days at 37°C in a CO<sub>2</sub> incubator, allowing for viral replication and the development of cytopathic effects.
- MTT Assay: Add MTT reagent to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization and Measurement: Add a solubilizing agent to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the EC<sub>50</sub> (the concentration at which 50% of the cells are protected from viral cytopathicity) and CC<sub>50</sub> (the concentration at which 50% of the cells are killed by the compound) from the dose-response curves.

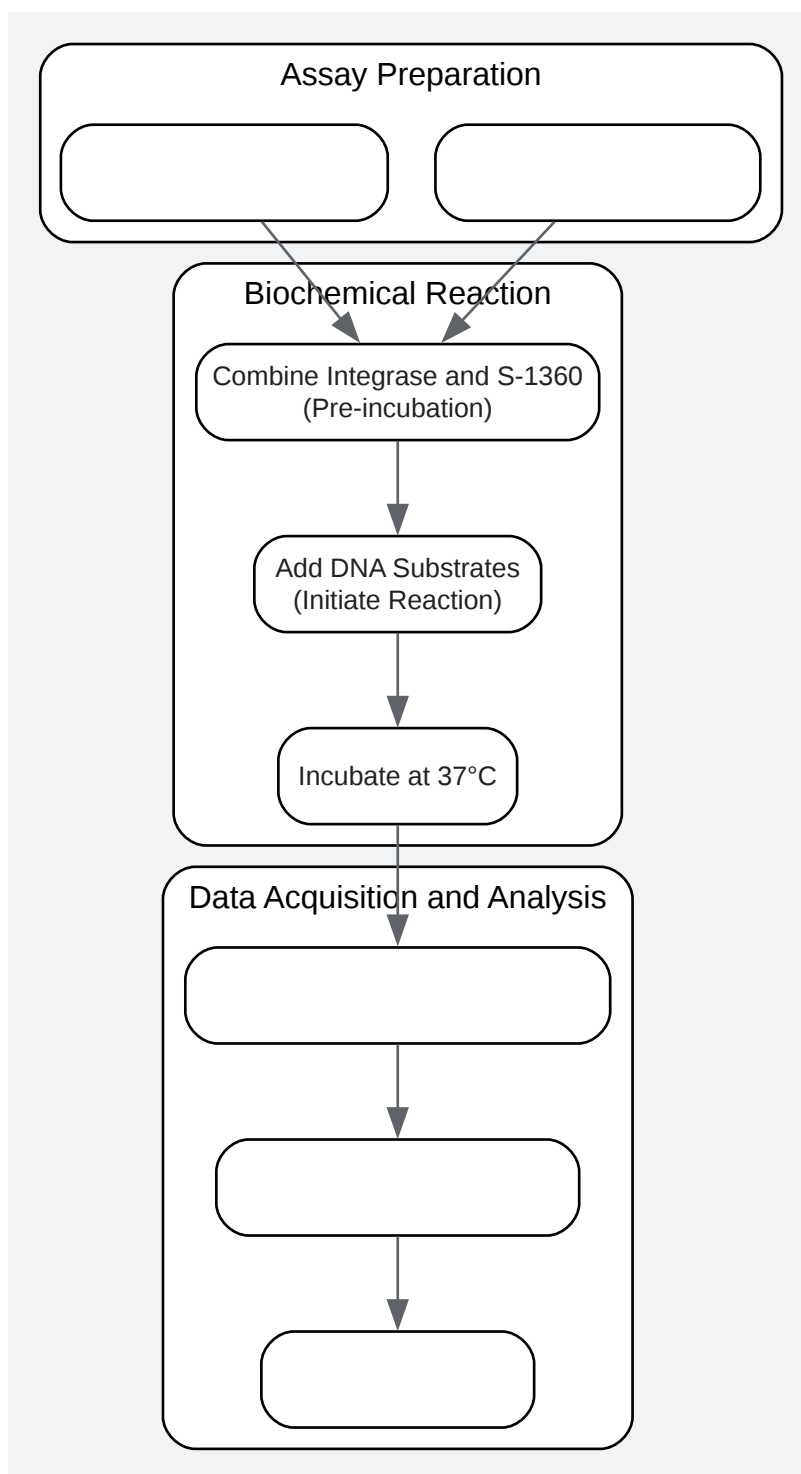
## Visualizations

The following diagrams illustrate the binding mechanism of S-1360 and a typical experimental workflow.



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Caption: S-1360 binding to the HIV-1 integrase active site.



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Caption: Workflow for an in vitro HIV-1 integrase inhibition assay.

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